
Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH
Übersicht
Beschreibung
Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH, also known as Fmoc-AC(PMe2Pro)-OH, is a peptide building block used in the chemical synthesis of peptides. It is a derivative of alanine and cysteine and a member of the Fmoc (9-fluorenylmethoxycarbonyl) amino acid family. Fmoc-AC(PMe2Pro)-OH is a versatile and efficient building block for peptide synthesis, as it can be used to construct peptides with a wide range of lengths and sequences. It has been used to synthesize peptides for a variety of applications, including scientific research, drug discovery, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Modifications
The use of Fmoc-protected amino acids, such as Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH, is a cornerstone in solid-phase peptide synthesis (SPPS), offering a way to incorporate specific amino acids into peptides under controlled conditions. Loidl et al. (2009) examined the optimized coupling protocols for the incorporation of cysteine derivatives during Fmoc-SPPS. They focused on minimizing racemization and optimizing conditions for cysteine-containing peptides, highlighting the significance of precise coupling conditions in the synthesis of peptides for pharmaceutical applications Loidl, G., Dick, F., Mergler, M., & Schoenleber, R. (2009).
Analytical Techniques
Analytical techniques benefit from compounds like Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH for labeling and studying amino acids. Han and Chen (2007) developed a novel on-column labeling technique for amino acid enantiomers using Fmoc, followed by chiral capillary electrophoresis (CE), demonstrating its utility in the enantioseparation and analysis of amino acids Han, Y., & Chen, Y. (2007).
Drug Delivery Systems
Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH and its derivatives have potential applications in drug delivery systems. White, Plieger, and Harding (2010) explored the synthesis of bifunctional peptide derivatives based on a β-cyclodextrin core, highlighting the versatility of Fmoc-SPPS in attaching peptides to cyclodextrin for drug transport and release White, R., Plieger, P. G., & Harding, D. R. K. (2010).
Self-Assembly and Nanostructures
The capability of Fmoc-protected amino acids to self-assemble into nanostructures offers innovative approaches for creating biomaterials. Schnaider et al. (2019) demonstrated the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, emphasizing the role of Fmoc-decorated self-assembling blocks in developing antibacterial materials and their incorporation into resin-based composites for biomedical applications Schnaider, L. et al. (2019).
Eigenschaften
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQSXNJYTWZIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(CSC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



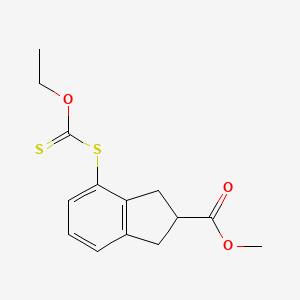
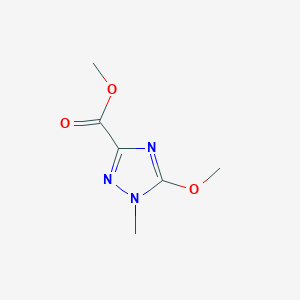
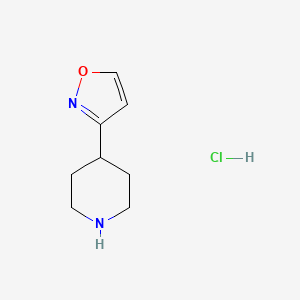
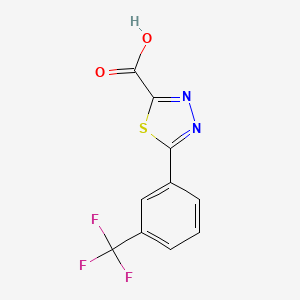


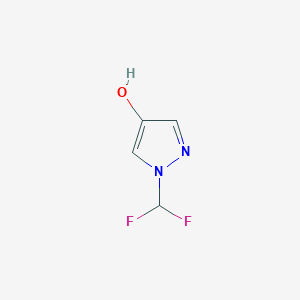

![3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid](/img/structure/B1460317.png)




